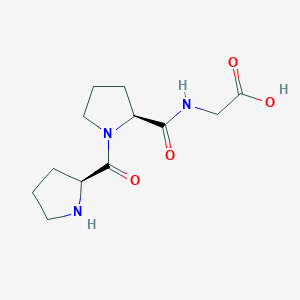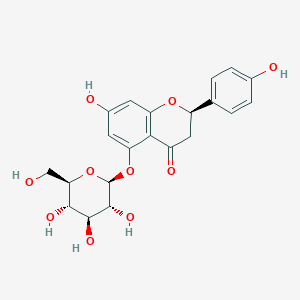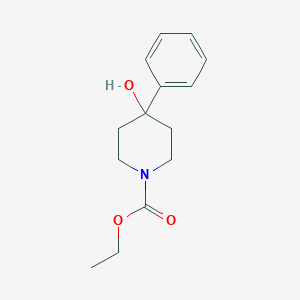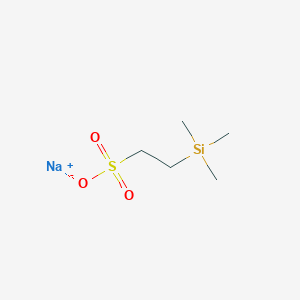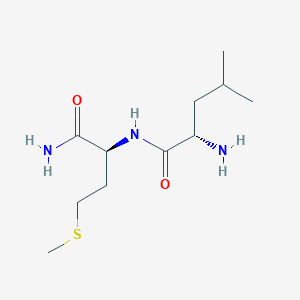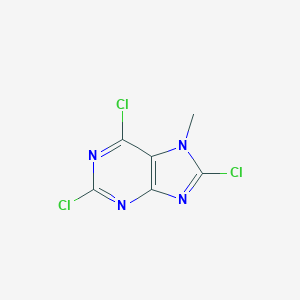
Fenpentadiol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Fenpentadiol can be synthesized through the reaction of 4-chlorobenzaldehyde with acetone in the presence of a base, followed by reduction with sodium borohydride. The reaction conditions typically involve:
Condensation Reaction: 4-chlorobenzaldehyde reacts with acetone in the presence of a base such as sodium hydroxide to form 4-chloro-α,α-dimethylbenzyl alcohol.
Reduction: The intermediate product is then reduced using sodium borohydride to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of high-efficiency reactors and purification systems is essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Fenpentadiol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones and aldehydes.
Reduction: It can be reduced further to form simpler alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products
Oxidation: Produces ketones and aldehydes.
Reduction: Produces simpler alcohols.
Substitution: Produces substituted phenyl derivatives.
Scientific Research Applications
Fenpentadiol has been studied for its psychotropic properties and has applications in various fields:
Chemistry: Used as a model compound to study the effects of structural modifications on psychotropic activity.
Biology: Investigated for its effects on animal behavior and neurological functions.
Medicine: Explored as a potential treatment for anxiety, depression, and other mood disorders.
Mechanism of Action
Fenpentadiol exerts its effects through multiple pathways:
Potentiation of Barbiturate Narcosis: Enhances the effects of barbiturates, leading to increased sedation.
Stimulation of Motility and Exploratory Activity: Increases activity levels in animal models, indicating stimulant properties.
Potentiation of Amphetamine Effects: Enhances the effects of amphetamines, suggesting a complex interaction with neurotransmitter systems.
Comparison with Similar Compounds
Similar Compounds
Phenobarbital: A barbiturate with sedative and anxiolytic effects.
Diazepam: A benzodiazepine with tranquilizing properties.
Amphetamine: A stimulant with effects on motility and exploratory behavior.
Uniqueness
Fenpentadiol is unique in its combination of stimulant, sedative, and anxiolytic effects, which are dose-dependent. Unlike other compounds, it can both potentiate barbiturate narcosis and increase motility, making it a versatile psychotropic agent .
Properties
IUPAC Name |
2-(4-chlorophenyl)-4-methylpentane-2,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClO2/c1-11(2,14)8-12(3,15)9-4-6-10(13)7-5-9/h4-7,14-15H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNJDSTGQYRTZJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(C)(C1=CC=C(C=C1)Cl)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9023047 | |
| Record name | Fenpentadiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15687-18-0 | |
| Record name | Fenpentadiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15687-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fenpentadiol [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015687180 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fenpentadiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fenpentadiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.150 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FENPENTADIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BLO7300903 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Fenpentadiol?
A1: Unfortunately, the provided research papers do not delve into the specific mechanism of action of this compound. Further research is needed to understand how this compound interacts with its biological targets and exerts its effects.
Q2: What do we know about the pharmacokinetics of this compound?
A2: Research indicates that this compound undergoes absorption, distribution, metabolism, and excretion in both rats and pigs []. Studies using 14C-labeled this compound have enabled the calculation of key pharmacokinetic parameters in these species [, ]. Specifically, in rats, this compound exhibits an enterohepatic cycle, influencing its overall pharmacokinetic profile []. Additionally, in vivo studies revealed that approximately 30% of this compound binds to plasma proteins in rats, while this binding rate varies with time in pigs []. In vitro experiments demonstrated that the binding rate is concentration-dependent in both species and is influenced by pH [].
Q3: Are there any studies on the in vitro and in vivo efficacy of this compound?
A3: While the provided abstracts mention "psychotropic activity" [] and use in treating "neuropsychic syndromes" [, ], details regarding specific in vitro assays or animal models used to assess the efficacy of this compound are not included.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


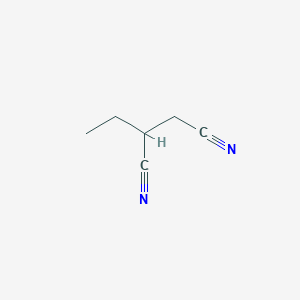

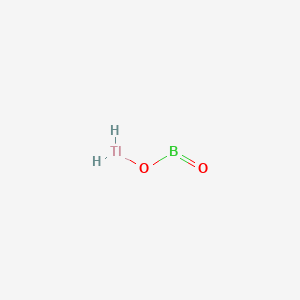
![5-[4-Carboxy-2-[[3-[4-(octadecanoylamino)phenyl]-3-oxopropanoyl]amino]phenoxy]benzene-1,3-dicarboxylic acid](/img/structure/B103018.png)
